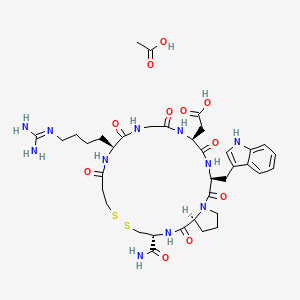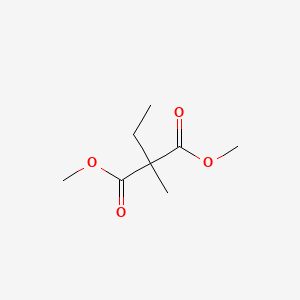
3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Applications in Molecular Interactions and Crystal Structures
Sublimation and Solvation Processes Sulfonamides have been a topic of study in understanding molecular interactions within crystals and solutions. Research has delved into the temperature dependencies of saturated vapor pressure, thermodynamic functions of sublimation, and solubility in water and n-octanol for various sulfonamide compounds. These studies offer detailed insights into the thermochemical parameters of fusion and evaporation processes, crucial for comprehending the physical properties of these compounds (Perlovich et al., 2008).
Crystal Structure Analysis The crystal structure of various sulfonamide compounds has been meticulously analyzed, contributing significantly to the understanding of molecular conformations and interactions. For instance, Schiff base sulfonamides have been studied using techniques like NMR, UV–VIS, and IR spectroscopy, coupled with X-ray crystallography, to elucidate the molecular conformation and interactions within the crystal lattice (Subashini et al., 2009).
Derivative Synthesis and Characterization Research has also focused on synthesizing and characterizing various sulfonamide derivatives, exploring their structural and chemical properties. For example, new series of chemical compounds involving 1,3-oxazepine and 1,3-Diazepine derivatives have been synthesized and characterized, providing insights into their potential applications and functionalities (Adam, 2018).
Tautomerism Studies The study of sulfonamide-sulfonimide tautomerism offers valuable information regarding the molecular dynamics and stability of these compounds. This research is vital for understanding the chemical behavior and potential applications of sulfonamide derivatives in various fields (Branowska et al., 2022).
Applications in Organic Synthesis
C-C Bond Activation Sulfonamides have been utilized in organic synthesis processes, such as the rhodium-catalyzed and substrate-controlled selective C-C bond activation. This method has been instrumental in producing common organic structural units, showcasing the versatility of sulfonamides in synthetic chemistry (Chen et al., 2016).
Cyclization and Annulation Reactions Phosphine-catalyzed intermolecular cyclization and annulation reactions involving sulfonamides have been reported, providing efficient methodologies for constructing complex organic structures. These reactions highlight the utility of sulfonamides in facilitating diverse synthetic transformations (Zhang et al., 2019).
Propiedades
IUPAC Name |
3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-15-7-3-4-8-17(15)21-25(23,24)14-9-10-18(16(20)13-14)22-11-5-1-2-6-12-22/h3-4,7-10,13,21H,1-2,5-6,11-12,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMAVWAPALKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)
![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)



![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)
![4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2500790.png)
![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)
![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)
![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)